molecular formula C5H9IO B031259 (R,E)-1-iodopent-1-en-3-ol CAS No. 126641-06-3

(R,E)-1-iodopent-1-en-3-ol

Cat. No. B031259
M. Wt: 212.03 g/mol
InChI Key: VAVSCVJYAOHETD-QLSVQJPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,E)-1-iodopent-1-en-3-ol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly used in the synthesis of various organic compounds and has been studied extensively for its mechanism of action and physiological effects.

Mechanism Of Action

The mechanism of action of ((R,E)-1-iodopent-1-en-3-ol)-1-iodopent-1-en-3-ol is not fully understood, but it is believed to act as a nucleophile in organic chemistry reactions. This compound is highly reactive due to the presence of the iodine and hydroxyl groups, which make it an excellent candidate for use in organic chemistry reactions.

Biochemical And Physiological Effects

While ((R,E)-1-iodopent-1-en-3-ol)-1-iodopent-1-en-3-ol has not been extensively studied for its biochemical and physiological effects, it has been found to have some potential applications in the field of medicine. This compound has been studied for its potential use as an anti-cancer agent, as well as for its ability to inhibit the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

The advantages of using ((R,E)-1-iodopent-1-en-3-ol)-1-iodopent-1-en-3-ol in lab experiments include its high reactivity, which makes it an excellent candidate for use in organic chemistry reactions. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for the study of ((R,E)-1-iodopent-1-en-3-ol)-1-iodopent-1-en-3-ol. One area of research could focus on the development of new synthetic methods for this compound, with a particular emphasis on increasing yield and purity. Another area of research could focus on the potential applications of this compound in the field of medicine, particularly in the development of new anti-cancer agents. Additionally, further studies could be conducted to better understand the mechanism of action and physiological effects of ((R,E)-1-iodopent-1-en-3-ol)-1-iodopent-1-en-3-ol.

Synthesis Methods

((R,E)-1-iodopent-1-en-3-ol)-1-iodopent-1-en-3-ol can be synthesized through a variety of methods, including the reaction of 1-pentyne with iodine and silver nitrate, and the reaction of 1-pentene with iodine and silver nitrate. The latter method has been found to be more efficient, with a higher yield of ((R,E)-1-iodopent-1-en-3-ol)-1-iodopent-1-en-3-ol. The synthesis of this compound requires careful attention to reaction conditions and purification steps to obtain a high purity product.

Scientific Research Applications

((R,E)-1-iodopent-1-en-3-ol)-1-iodopent-1-en-3-ol has been studied extensively for its potential applications in the synthesis of various organic compounds. This compound is commonly used as a building block in the synthesis of natural products, pharmaceuticals, and other organic compounds. It has also been studied for its potential use in the development of new materials and as a reagent in organic chemistry reactions.

properties

CAS RN

126641-06-3

Product Name

(R,E)-1-iodopent-1-en-3-ol

Molecular Formula

C5H9IO

Molecular Weight

212.03 g/mol

IUPAC Name

(E,3R)-1-iodopent-1-en-3-ol

InChI

InChI=1S/C5H9IO/c1-2-5(7)3-4-6/h3-5,7H,2H2,1H3/b4-3+/t5-/m1/s1

InChI Key

VAVSCVJYAOHETD-QLSVQJPWSA-N

Isomeric SMILES

CC[C@H](/C=C/I)O

SMILES

CCC(C=CI)O

Canonical SMILES

CCC(C=CI)O

synonyms

[R-(E)]-1-Iodo-1-penten-3-ol

Origin of Product

United States

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